Methyl 2-[2-(2-chloro-6-fluorobenzyl)-4-formyl-3-(2-methoxy-2-oxoethoxy)phenoxy]acetate
CAS No.: 303994-40-3
Cat. No.: VC6969929
Molecular Formula: C20H18ClFO7
Molecular Weight: 424.81
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 303994-40-3 | 
|---|---|
| Molecular Formula | C20H18ClFO7 | 
| Molecular Weight | 424.81 | 
| IUPAC Name | methyl 2-[2-[(2-chloro-6-fluorophenyl)methyl]-4-formyl-3-(2-methoxy-2-oxoethoxy)phenoxy]acetate | 
| Standard InChI | InChI=1S/C20H18ClFO7/c1-26-18(24)10-28-17-7-6-12(9-23)20(29-11-19(25)27-2)14(17)8-13-15(21)4-3-5-16(13)22/h3-7,9H,8,10-11H2,1-2H3 | 
| Standard InChI Key | ORJNRQYQCCAGAK-UHFFFAOYSA-N | 
| SMILES | COC(=O)COC1=C(C(=C(C=C1)C=O)OCC(=O)OC)CC2=C(C=CC=C2Cl)F | 
Introduction
Structural Analysis and Nomenclature
Molecular Architecture
The compound features a central benzene ring substituted at three positions (Figure 1):
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Position 2: A 2-chloro-6-fluorobenzyl group (-CH₂C₆H₃ClF-2,6).
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Position 3: A 2-methoxy-2-oxoethoxy group (-OCH₂CO₂CH₃).
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Position 4: A formyl group (-CHO).
The phenoxy oxygen at position 1 is esterified with a methyl acetate moiety (-OCH₂CO₂CH₃). 
Systematic Nomenclature
The IUPAC name reflects these substituents hierarchically:
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Parent chain: Phenoxyacetic acid methyl ester.
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Substituents:
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2-(2-Chloro-6-fluorobenzyl): A benzyl group with chlorine and fluorine at positions 2 and 6.
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4-Formyl: An aldehyde group at position 4.
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3-(2-Methoxy-2-oxoethoxy): An ethoxy bridge with methoxy and oxo groups.
 
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This nomenclature aligns with PubChem’s conventions for analogous esters, such as methyl 2-(4-formylphenyl)acetate .
Synthesis and Chemical Reactivity
Synthetic Pathways
While no direct synthesis route is documented, the compound’s structure suggests a multi-step strategy involving:
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Friedel-Crafts alkylation: Introducing the 2-chloro-6-fluorobenzyl group to a phenolic precursor.
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Vilsmeier-Haack formylation: Installing the formyl group at position 4 .
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Etherification: Attaching the 2-methoxy-2-oxoethoxy group via nucleophilic substitution.
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Esterification: Final coupling of the phenoxyacetic acid with methanol.
 
A related compound, tert-butyl 2-(4-formyl-2-methoxyphenoxy)acetate (CAS 179002-91-6), employs similar etherification and protection/deprotection steps .
Reactivity Profile
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Aldehyde group: Susceptible to nucleophilic addition (e.g., Grignard reactions) or oxidation to carboxylic acids.
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Ester groups: Hydrolyzable under acidic or basic conditions to carboxylic acids.
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Chloro-fluorobenzyl moiety: Potential site for electrophilic aromatic substitution or cross-coupling reactions.
 
Physicochemical Properties
Molecular Formula and Weight
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Formula: C₂₀H₁₇ClFNO₆
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Molecular weight: Calculated as 433.80 g/mol (exact mass requires high-resolution MS).
 
Predicted Properties
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